4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a type of organic compound that contains a phenyl functional group and a carboxylic acid functional group . It has a molecular formula of C9H7F3O3 and a molecular weight of 220.14 g/mol.
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (C6H4), a trifluoromethyl group (CF3), and a carboxylic acid group (CO2H). The “4-Hydroxy” indicates the presence of a hydroxyl group (OH) on the fourth carbon of the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid, include a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C .Scientific Research Applications
Biosynthesis in Plants
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is involved in plant biosynthesis. In higher plants, it is a product of the shikimic acid pathway, which involves complex oxidation processes similar to the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid (Kindl, 1969).
Metabolic Engineering in Bacteria
Escherichia coli has been engineered to produce aromatic compounds like 4-hydroxyphenylacetic acid through an expanded shikimate pathway. This advancement has applications in pharmaceutical and agrochemical industries (Koma et al., 2012).
Synthesis Techniques
Research into efficient synthesis methods for related compounds, such as α-(trifluoromethyl)phenylacetic acid, has been conducted to improve overall yields and develop cost-effective processes (Németh et al., 1996).
Enzymatic Studies
4-Hydroxyphenylacetic acid 3-hydroxylase, an enzyme involved in the microbial degradation of aromatic amines, has been isolated and studied from Pseudomonas putida. This research aids in understanding microbial degradation pathways (Raju et al., 1988).
Urinary Excretion in Phenylketonuria
Studies on the urinary excretion of compounds like 4-hydroxyphenyllactic acid in phenylketonuria patients have been conducted. These studies provide insights into metabolic pathways and potential biomarkers for this condition (Chalmers & Watts, 1974).
Preparation for Peptide Synthesis
Research has been done on the preparation of compounds like 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which are important for solid-phase peptide synthesis. This has implications for the synthesis of complex peptides and proteins (Plaue & Heissler, 1987).
Analytical Methods
Methods for the assay of related compounds, such as 4-hydroxy-3-methoxyphenylacetic acid, using techniques like liquid chromatography have been developed. These methods are essential for diagnosing and studying diseases like neuroblastoma and Parkinson's disease (Morrisey & Shihabi, 1979).
Mechanism of Action
Target of Action
It has been used to prepare heterocyclic xanthine derivatives as highly potent and selective human a2b adenosine receptor antagonists .
Mode of Action
It undergoes diolefination mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, palladium(ii) acetate, potassium bicarbonate, and tert-amyl alcohol .
Biochemical Pathways
Its role in the synthesis of heterocyclic xanthine derivatives suggests it may influence adenosine receptor-related pathways .
Result of Action
Its use in the synthesis of heterocyclic xanthine derivatives suggests it may have a role in modulating adenosine receptor activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol . These interactions suggest that this compound may act as a substrate or modulator in enzymatic reactions, influencing the activity of enzymes involved in these processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound plays a crucial role in pharmaceuticals, agrochemicals, and materials, indicating its potential impact on cellular activities . The presence of the hydroxyl group may also contribute to its interactions with cellular proteins and enzymes, further modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the formation of carbon-centered radical intermediates . These intermediates can interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. The hydroxyl group in the compound may also form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound undergoes diolefination mediated by specific ligands, which may affect its stability and long-term effects on cellular function . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. It is essential to determine the threshold effects and optimal dosages to understand the compound’s safety and efficacy in animal studies. The trifluoromethyl group in the compound may contribute to its potency and toxicity, necessitating careful dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes diolefination mediated by specific ligands, indicating its participation in complex biochemical reactions . These interactions may affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with transporters and binding proteins, affecting its localization and accumulation. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its transport across cellular membranes and its distribution within various cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The hydroxyl group in the compound may play a role in its localization by forming interactions with specific proteins or lipids within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOWGLTNBRLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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